Perfluorotributylamine
Overview
Description
Mechanism of Action
N(CF2CF2CF2CF3)3N(CF_2CF_2CF_2CF_3)_3N(CF2CF2CF2CF3)3
. It is a colorless liquid and is produced for the electronics industry, along with other perfluoroalkylamines . Here is an overview of its mechanism of action:Target of Action
It is used in industrial applications and medical uses due to its unique physical and chemical properties .
Mode of Action
PFTBA’s mode of action is primarily physical rather than biochemical. It has a high degree of fluorination which significantly reduces the basicity of the central amine due to electron-withdrawing effects .
Pharmacokinetics
It is known to have extremely low solubility in water .
Result of Action
PFTBA is used as an ingredient in Fluosol, an artificial blood substitute. This application exploits the high solubility of oxygen and carbon dioxide in the solvent, as well as the low viscosity and toxicity . It is also a component of Fluorinert coolant liquids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFTBA. It has been found that PFTBA has extremely low solubility in water and relatively high vaporization from water bodies, suggesting that this long-lived greenhouse gas will sink into the atmosphere . It is also a potent greenhouse gas with warming properties more than 7,000 times that of carbon dioxide over a 100-year period .
Biochemical Analysis
Biochemical Properties
Perfluorotributylamine is a dense, moderately high-boiling liquid . It is the main component of Fluosol-43, an artificial blood substitute that has been approved by the US Food and Drug Administration for use in cardiac angioplasty . The high degree of fluorination significantly reduces the basicity of the central amine due to electron-withdrawing effects
Cellular Effects
This compound has shown promise in downregulating platelet-derived TGFβ to inhibit metastasis . Studies on animals have revealed toxic effects, including ocular damage and liver enzyme disruption .
Molecular Mechanism
It is known that the compound is produced for the electronics industry, along with other perfluoroalkylamines . The high degree of fluorination significantly reduces the basicity of the central amine due to electron-withdrawing effects .
Temporal Effects in Laboratory Settings
This compound is a long-lived greenhouse gas . It has extremely low solubility in water and relatively high vaporization from the water bodies, suggesting that this long-lived greenhouse gas will sink into the atmosphere . The possible loss pathways include reactions with highly reactive ions in the upper atmosphere and toxic decomposition products (e.g., hydrogen fluoride, fluorine, and carbonyl fluoride) emitted when heated at high temperature .
Metabolic Pathways
It is known that the compound is persistent in the atmosphere and a powerful greenhouse gas .
Transport and Distribution
This compound is a dense, moderately high-boiling liquid . It is the main component of Fluosol-43, an artificial blood substitute that has been approved by the US Food and Drug Administration for use in cardiac angioplasty . This suggests that the compound can be transported and distributed within cells and tissues.
Subcellular Localization
Given its use in medical applications such as cardiac angioplasty , it can be inferred that the compound may have some degree of interaction with cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorotributylamine is typically synthesized through the reaction of tributylamine with elemental fluorine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure complete fluorination of the amine groups. The process involves:
Reactants: Tributylamine and elemental fluorine.
Catalyst: Nickel or cobalt fluoride.
Conditions: The reaction is conducted at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: Industrial production of heptacosafluorotributylamine follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale fluorination reactors.
Safety Measures: Strict safety protocols to handle the highly reactive fluorine gas.
Purification: The product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Perfluorotributylamine is known for its chemical inertness, meaning it does not readily undergo typical organic reactions such as oxidation, reduction, or substitution. it can participate in:
Solvent Reactions: Acts as a solvent in various chemical reactions due to its stability and non-reactivity.
Common Reagents and Conditions: Due to its inert nature, heptacosafluorotributylamine does not react with common reagents under standard conditions. It is often used in environments where chemical stability is paramount .
Major Products Formed: Given its stability, heptacosafluorotributylamine does not form significant reaction products under normal conditions. It remains unchanged in most chemical environments .
Scientific Research Applications
Perfluorotributylamine has a wide range of applications in scientific research due to its unique properties:
Mass Spectrometry: Used as a calibration standard for mass spectrometry due to its well-defined mass spectrum.
Heat Transfer Fluids: Employed in electronics and aerospace industries as a heat transfer fluid due to its excellent thermal stability.
Dielectric Insulation: Utilized in high-frequency systems as an insulating medium.
Biological Research: Investigated for its potential use in artificial blood and other biomedical applications due to its biocompatibility.
Comparison with Similar Compounds
Perfluorotributylamine is unique among fluorinated compounds due to its combination of high stability, low surface tension, and excellent dielectric properties. Similar compounds include:
Perfluorodecalin: Another fluorinated compound used in biomedical applications.
Perfluoroperhydrophenanthrene: Used as a heat transfer fluid and in electronic applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZRBWKZFJCCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N(C4F9)3, C12F27N | |
Record name | 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027141 | |
Record name | Perfluorotributylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027141 | |
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Molecular Weight |
671.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | Perfluorotributylamine | |
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Boiling Point |
178 °C | |
Record name | PERFLUOROTRIBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble methanol, isopropyl alcohol, Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4, Insoluble in water | |
Record name | PERFLUOROTRIBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.884 @ 25 °C | |
Record name | PERFLUOROTRIBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.55 [mmHg], 5.52X10-1 mm Hg @ 25 °C | |
Record name | Perfluorotributylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | PERFLUOROTRIBUTYLAMINE | |
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Color/Form |
Liquid | |
CAS No. |
311-89-7 | |
Record name | Perfluorotributylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=311-89-7 | |
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Record name | Perfluorotributylamine | |
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Record name | Perfluorotributylamine | |
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Record name | 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
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Record name | Perfluorotributylamine | |
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Record name | Tris(perfluorobutyl)amine | |
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Record name | PERFLUOROTRIBUTYLAMINE | |
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Record name | PERFLUOROTRIBUTYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-50 °C | |
Record name | PERFLUOROTRIBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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